molecular formula C11H7Cl3N2OS B2834076 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 551913-65-6

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2834076
CAS No.: 551913-65-6
M. Wt: 321.6
InChI Key: DONIQPLIRWVDCR-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the linear formula C8H6Cl3NO . It is a specialty product for proteomics research .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Crystal Structure Analysis : The study by Saravanan et al. (2016) provides an in-depth analysis of the crystal structure of a closely related acetamide compound, highlighting the orientation between the chlorophenyl and thiazole rings and the formation of intermolecular C—H⋯O interactions. This structural insight is crucial for understanding the compound's chemical reactivity and potential for forming derivatives (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Antibacterial Agents

Synthesis and Antibacterial Activity : Research by Desai et al. (2008) on derivatives of thiazolidines and azetidines, similar in structure to 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, highlights their moderate to good antibacterial activity against gram-positive and gram-negative bacteria. This underscores the compound's potential as a precursor in synthesizing antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Photovoltaic and Ligand Protein Interactions

Photovoltaic Efficiency and Ligand Protein Interactions : A study by Mary et al. (2020) investigated benzothiazolinone acetamide analogs, revealing their potential in photovoltaic applications and ligand protein interactions. The research points to the versatility of acetamide derivatives in various scientific applications, from energy conversion to biochemical interactions (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Antimicrobial Activity

Novel Derivatives and Antimicrobial Activity : The synthesis of novel thiazolidinone and acetidinone derivatives by Mistry et al. (2009) and their evaluation for antimicrobial activity against various microorganisms highlight the potential of acetamide derivatives in developing new antimicrobial agents. This suggests the role of this compound in the synthesis of compounds with potential medicinal applications (Mistry, Desai, & Intwala, 2009).

Properties

IUPAC Name

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)6-1-2-7(13)8(14)3-6/h1-3,5H,4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONIQPLIRWVDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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